8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile

Catalog No.
S14479803
CAS No.
823236-36-8
M.F
C24H17NO
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-...

CAS Number

823236-36-8

Product Name

8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile

IUPAC Name

8-(furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C24H17NO/c25-14-16-6-7-18-11-20(24-13-23(24)17-4-2-1-3-5-17)12-22(21(18)10-16)19-8-9-26-15-19/h1-12,15,23-24H,13H2

InChI Key

BTDSBEHPXGRWLE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=C3C=C(C=CC3=C2)C#N)C4=COC=C4)C5=CC=CC=C5

8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile is a complex organic compound characterized by a naphthalene core structure with multiple substituents, including a furan ring and a phenylcyclopropyl group. Its molecular formula is C19H17N, and it has a molecular weight of approximately 281.35 g/mol. The compound features a carbonitrile functional group at the 2-position of the naphthalene ring, which is known to influence its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The carbonitrile can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile can be hydrolyzed to yield corresponding carboxylic acids.
  • Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.

Research indicates that compounds similar to 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile possess various biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Compounds with similar structures have been reported to exhibit antimicrobial effects against various pathogens.
  • Neuroprotective Effects: Certain analogs may interact with neurotransmitter systems, potentially offering neuroprotective benefits.

The specific biological activity of this compound would require further investigation through in vitro and in vivo studies.

The synthesis of 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile can involve several steps, typically including:

  • Formation of the Naphthalene Core: Starting from naphthalene or its derivatives, functional groups can be introduced through electrophilic aromatic substitution.
  • Cyclopropanation: The introduction of the phenylcyclopropyl group can be achieved through cyclopropanation reactions using suitable reagents such as diazo compounds.
  • Furan Introduction: The furan ring can be synthesized via cyclization reactions involving appropriate precursors.
  • Carbonitrile Formation: The final step involves converting a suitable precursor into the carbonitrile functional group through nucleophilic substitution or other methods.

These methods highlight the complexity and multi-step nature of synthesizing this compound.

8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating cancer or infectious diseases.
  • Material Science: Its unique structure could be explored for developing new materials with specific electronic or optical properties.

Interaction studies involving 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile are crucial for understanding its mechanism of action. This includes:

  • Binding Affinity Studies: Investigating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent effects on cellular pathways.

Such studies are essential for evaluating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-NaphthalenecarbonitrileNaphthalene core with carbonitrileLacks additional substituents like furan and phenylcyclopropyl
4-Hydroxy-naphthaleneHydroxyl group at different positionDifferent reactivity due to hydroxyl presence
1-(Phenyl)cyclopropanecarbonitrileCyclopropane with phenyl groupSimpler structure without furan

Uniqueness

The uniqueness of 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile lies in its combination of a furan ring and a phenylcyclopropyl substituent on a naphthalene scaffold. This specific arrangement enhances its potential for diverse biological activities and applications compared to similar compounds that lack these features.

Regiocontrolled Benzannulation Strategies in Naphthalene Core Construction

Regiocontrolled benzannulation has emerged as a pivotal strategy for assembling polysubstituted naphthalene frameworks. The triflimide (HNTf2)-catalyzed benzannulation of arylacetaldehydes with alkynes, conducted at room temperature in dichloroethane (DCE), enables the synthesis of 1,4-disubstituted naphthalenes with exceptional regioselectivity (Figure 1). This metal-free approach avoids stoichiometric Lewis acids, offering a sustainable route to naphthalene derivatives. For example, phenylacetaldehyde reacts with 1-phenyl-1-propyne to yield 1,4-diphenylnaphthalene in 73% yield, with the α-substituent on the aldehyde enhancing reaction efficiency.

CatalystSubstrateAlkyneYield (%)Regioselectivity
HNTf2Phenylacetaldehyde1-Phenyl-1-propyne731,4 > 99:1
GaCl34-MethoxyphenylacetaldehydeDiphenylacetylene681,3:1,4 (1:2)
BF3·OEt2PhenylacetaldehydePhenylacetylene411,4 > 95:5

Table 1: Comparative analysis of benzannulation catalysts for naphthalene synthesis.

Alternative routes, such as the TiCl4-mediated benzannulation of diarylacetaldehydes, provide complementary regioselectivity profiles but require harsher conditions. The choice of catalyst significantly influences the substitution pattern, with HNTf2 favoring 1,4-disubstitution due to its ability to stabilize cationic intermediates without metal coordination.

Stereoselective Cyclopropane Ring Formation Techniques

The 2-phenylcyclopropyl group in the target compound necessitates stereoselective cyclopropanation strategies. Palladium-catalyzed reactions of 1,1-diborylalkenes with (trimethylsilyl)diazomethane yield cyclopropanes with anti stereochemistry between the aryl and SiMe3 groups (Figure 2). This method achieves >20:1 diastereoselectivity by leveraging carbene insertion into the Pd–C bond, followed by reductive elimination.

SubstrateCatalystDiastereoselectivity (anti:syn)Yield (%)
1,1-DiborylstyrenePd(PPh3)4>20:185
1,1-DiborylvinylnaphthalenePd(OAc)215:178

Table 2: Stereoselective cyclopropanation using palladium catalysts.

Complementary approaches include syn-stereoselective gem-dichlorocyclopropanation of methyl angelate, which proceeds via a radical pathway to install dichlorocyclopropane motifs in 86% yield. The electronic nature of substituents on the aromatic ring further modulates reactivity: electron-donating groups (EDGs) accelerate cyclopropanation by enhancing nucleophilic attack at the ortho and para positions.

Furan-3-yl Group Incorporation via Transition Metal-Catalyzed Cross-Couplings

The furan-3-yl moiety is introduced via Suzuki–Miyaura cross-coupling, utilizing palladium catalysts to couple boronic acids with halogenated naphthalene intermediates. For instance, 6-bromo-8-(furan-3-yl)naphthalene-2-carbonitrile reacts with 2-phenylcyclopropylboronic acid under Pd(PPh3)4 catalysis, achieving 90% yield in toluene at 80°C. Key factors include:

  • Ligand effects: Bulky phosphine ligands (e.g., SPhos) suppress protodeboronation.
  • Solvent optimization: Mixed toluene/water systems enhance solubility of boronic acids.
  • Temperature control: Reactions above 100°C promote undesired homocoupling.

Alternative methods, such as Stille couplings using furanylstannanes, offer functional group tolerance but require toxic tin reagents.

Carbonitrile Functionalization Approaches in Polyaromatic Systems

The carbonitrile group at position 2 is installed via condensation of malonodinitrile with ketones or aldehydes under acidic conditions. For example, treatment of 1-amino-4-phenylnaphthalene with malonodinitrile in concentrated H2SO4 yields the carbonitrile derivative via a spiroarenium cation intermediate (Scheme 1). This method achieves 67–92% yields, with the nitrile’s electron-withdrawing nature stabilizing the aromatic system against electrophilic attack.

FunctionalizationReagentConditionsYield (%)
Nitrile introductionMalonodinitrileH2SO4, 0°C85
Nitrile hydrolysisNaOH, H2O2EtOH, reflux72 (to amide)

Table 3: Carbonitrile functionalization routes.

Post-functionalization, the carbonitrile serves as a directing group for subsequent C–H activation reactions, enabling further derivatization of the naphthalene core.

Dopamine D3 Receptor (D3R) Binding Dynamics

The dopamine D3 receptor represents a critical neurotransmitter system involved in motor control, cognition, and emotion regulation through activation of dopamine G protein-coupled receptors in the brain [1]. Crystal structure analysis of the human dopamine D3 receptor in complex with antagonists has revealed important features of the ligand binding pocket and extracellular loops, providing essential insights into the molecular architecture that governs ligand recognition [1] [2]. The receptor exhibits a locked conformation of the ionic lock and two distinctly different conformations of intracellular loop 2, which are fundamental to understanding binding dynamics [1].

Computational studies have demonstrated that dopamine D3 receptor binding involves complex conformational alterations during microsecond-timescale molecular dynamic simulations [3]. The complete dopamine D3 receptor structure features a homology-modeled N-terminus that forms a "lid-like" structure and lies flat on the binding site opening in agonist-bound systems, while in antagonist and inverse agonist-bound systems, the N-terminus exposes the binding cavity [3]. This structural plasticity is crucial for understanding how naphthalene-based compounds may interact with the receptor.

The binding dynamics of the dopamine D3 receptor involve several molecular switches that assist in transmitting extracellular ligand binding events through transmembrane helices to the cytoplasmic G protein [3]. Water entry into the transmembrane region induces molecular switches that assist in opening hydrophobic layers to form a continuous water channel, which is essential for maintaining a fully active conformation for signal transduction [3]. Receptor activation is characterized using different molecular switch residue distances and G protein-binding site volumes [3].

Table 1: Dopamine D3 Receptor Structural Features Relevant to Naphthalene Compound Binding

Structural ElementFunctionBinding Relevance
Extracellular loopsLigand recognitionPrimary contact surface for naphthalene scaffold [1]
Transmembrane helicesBinding pocket formationHouses orthosteric binding site [1]
N-terminus lid structureBinding site access controlRegulates ligand entry and exit [3]
Ionic lock conformationReceptor activation stateDetermines functional response [1]
Water channel formationSignal transductionFacilitates conformational changes [3]

Recent cryo-electron microscopy studies of the human D3 receptor bound to bitopic agonists and coupled to G protein heterotrimers have revealed that bitopic molecules occupy the orthosteric binding site and protrude towards the outside of the ligand binding pocket to contact new allosteric sites at the extracellular vestibule [4]. This extracellular vestibule is formed by transmembrane 2-extracellular loop 1 and transmembrane 1, representing a region of high sequence and structural variability that expands the established aminergic secondary binding pocket [4].

5-HT2C Receptor Agonist Activity Modulation

The 5-hydroxytryptamine 2C receptor represents a critical component of the serotonergic system that bidirectionally influences reward-related behavior through interactions with the mesolimbic dopamine system [5]. Crystal structures of the 5-hydroxytryptamine 2C receptor in complex with agonists have revealed the structural basis of G protein-coupled receptor polypharmacology and provided insights into activation-related conformational changes [6]. The receptor structures demonstrate that the intracellular end of helix VI tilts outwards by 7.0 Angstroms and helix III shifts inward by 6.6 Angstroms compared to inverse agonist-bound structures [6].

Pharmacological modulation of 5-hydroxytryptamine 2C receptor activity produces bidirectional effects on dopamine-dependent behaviors [5]. Agonist compounds reduce locomotor activity, responding for conditioned reinforcers, and nucleus accumbens dopamine release, while antagonist compounds enhance these same parameters [5]. These bidirectional effects demonstrate the complex interplay between serotonergic and dopaminergic systems that naphthalene-based compounds may exploit for therapeutic benefit.

The binding pocket architecture of the 5-hydroxytryptamine 2C receptor undergoes significant compaction during agonist binding, with an overall 1-2 Angstrom binding pocket compaction and inward shift of helices V, VI, and VII around ergoline moieties [6]. This compaction is accompanied by rotamer switches in the conserved proline-isoleucine-phenylalanine motif and a shift of the tryptophan "toggle switch" in helix VI, which are representative of active-state-like structures at biogenic amine G protein-coupled receptors [6].

Table 2: 5-HT2C Receptor Conformational Changes During Activation

Structural ComponentInactive StateActive StateFunctional Significance
Helix VI positionInward7.0 Å outward tiltG protein coupling [6]
Helix III positionOutward6.6 Å inward shiftBinding pocket formation [6]
Binding pocket volumeExpanded1-2 Å compactionLigand accommodation [6]
Toggle switch W324StabilizedRotamer switchActivation trigger [6]
PIF motifLockedRotamer switchesSignal transmission [6]

Functional studies of 5-hydroxytryptamine 2C receptor agonists have demonstrated that compounds like WAY 161503, Ro 60-0275, and meta-chlorophenylpiperazine inhibit serotonin neuronal activity through activation of 5-hydroxytryptamine 2C receptors [7]. These effects are mediated via neighboring gamma-aminobutyric acid neurons in the dorsal raphe nucleus, indicating a complex network of neurotransmitter interactions that naphthalene derivatives may modulate [7].

Extended Binding Pocket (EBP) Interaction Mechanisms

The extended binding pocket represents a critical structural feature that distinguishes modern G protein-coupled receptor ligand design from traditional orthosteric site targeting [8]. Comprehensive analysis of 557 G protein-coupled receptor structures through exhaustive docking of small molecular probes has revealed nine previously untargeted allosteric sites beyond the classical orthosteric binding pockets [8]. These extended binding pockets provide opportunities for developing more selective ligands with reduced off-target effects compared to orthosteric site binders alone.

The pocketome analysis of G protein-coupled receptors confirms that extended binding pockets are conserved structural features across receptor families, with particularly well-defined sites located at the outward-facing receptor portions between transmembrane helices [8]. These sites demonstrate significant sequence variability compared to orthosteric pockets, providing enhanced selectivity potential for naphthalene-based compounds that can span multiple binding regions [8].

Molecular dynamics simulations have revealed that extended binding pocket interactions involve complex allosteric networks that allow enzymes to transmit information and regulate catalytic activities over vast distances [9]. These networks are created by the cumulative perturbation of residue-pair correlations that propagate dynamic changes between substrate and allosteric sites [9]. The identification of allosteric pathways through graph theory approaches demonstrates that strongly correlated residues are separated by short distances in conformational space, while residues with weak correlations have longer distances [9].

Table 3: Extended Binding Pocket Characteristics in GPCR Families

Pocket ClassificationLocationConservation LevelSelectivity Potential
Orthosteric siteTransmembrane coreHighModerate [8]
Extracellular vestibuleTM2-ECL1-TM1VariableHigh [4]
Interhelical sitesTM5-TM6 interfaceModerateHigh [8]
Membrane interfaceTM-lipid boundaryLowVery high [8]
Intracellular sitesG protein couplingHighLow [8]

The structural basis for extended binding pocket recognition involves specific amino acid residues that differ between highly homologous receptor subtypes [10]. For dopamine receptors, key residues such as glutamate 90 in D3 receptor versus glutamate 95 in D2 receptor, and glutamate 181 in D2 receptor versus valine 180 in D3 receptor, contribute to subtype selectivity through extended binding pocket interactions [10]. These differences provide molecular targets for designing naphthalene compounds with enhanced receptor subtype specificity.

Bitopic Agonist Design Principles for Neurological Targets

Bitopic ligand design represents an advanced pharmacological strategy that simultaneously engages orthosteric and allosteric binding sites within a single molecular entity [11]. These compounds consist of a primary pharmacophore that recognizes the orthosteric binding site and a secondary pharmacophore that interacts with structurally different secondary binding pockets [11]. The rational design of bitopic agonists provides unprecedented opportunities to control functional selectivity and achieve therapeutic effects while minimizing adverse reactions.

The adenosine A1 receptor serves as a paradigmatic example of successful bitopic ligand design, where simultaneous bridging of orthosteric and allosteric sites results in unique receptor conformations that signal to desirable pathways while sparing those mediating undesirable effects [12]. This approach has been validated in native rodent cells and isolated tissue preparations, providing proof of concept that bitopic ligands can separate beneficial from harmful effects mediated by the same drug target [12].

Structural validation of bitopic ligand design through cryo-electron microscopy has demonstrated that fentanyl scaffolds can be extended into sodium ion-binding pockets to control functional selectivity at mu-opioid receptors [13]. These studies reveal that bitopic ligands maintain expected binding poses with their primary pharmacophores overlapping orthosteric sites while guanidine extensions protrude towards allosteric sodium sites [13]. The exceptional conservation of sodium pockets across G protein-coupled receptor structures suggests that bitopic ligands could be designed for many receptor families [13].

Table 4: Bitopic Ligand Design Components and Functions

ComponentPrimary PharmacophoreSecondary PharmacophoreLinker Region
FunctionOrthosteric site bindingAllosteric site engagementSpatial orientation [11]
Selectivity contributionModerateHighCritical [11]
Affinity determinantPrimarySecondaryPositioning [11]
Functional biasLimitedSignificantConformational [13]
Design flexibilityConstrainedVariableHighly tunable [11]

The linker region represents the most understudied yet critical component of bitopic molecules, serving as more than a mere connecting portion between pharmacophores [11]. Properly designed linkers create specific interactions with amino acid residues and guide favorable binding poses, inducing unique bias and allosteric pharmacological responses together with unprecedented receptor-subtype affinity and selectivity [11]. The evaluation of linkers with different length, substituents, polarity, rigidity, and chirality has demonstrated how structural modifications generate preferable structure-activity relationships for neurological targets.

Three-dimensional quantitative structure-activity relationship studies represent a cornerstone methodology in contemporary computational medicinal chemistry, particularly for compounds featuring complex molecular architectures such as 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile. The application of 3D-QSAR techniques to cyclopropyl-naphthalene hybrid compounds has demonstrated significant utility in elucidating structure-activity patterns that govern biological potency and selectivity [1] [2].

The fundamental principles underlying 3D-QSAR methodology involve the exploitation of three-dimensional molecular properties to predict biological activities using robust chemometric techniques including partial least squares regression and artificial neural networks [1]. Unlike classical QSAR approaches that rely predominantly on two-dimensional molecular descriptors, 3D-QSAR methodologies incorporate spatial molecular characteristics that are critical for understanding protein-ligand interactions [2].

Comparative Molecular Field Analysis represents the most widely implemented 3D-QSAR methodology for cyclopropyl-naphthalene systems [3] [4]. This approach generates three-dimensional interaction fields around aligned molecules using steric and electrostatic probe calculations, enabling quantitative correlation between molecular field variations and biological activity data [5]. For cyclopropyl-naphthalene compounds, the steric field contributions typically demonstrate significant importance due to the conformational constraints imposed by the cyclopropyl ring system, while electrostatic field contributions reflect the influence of the naphthalene aromatic system and nitrile functionalization [6] [3].

Comparative Molecular Similarity Indices Analysis extends the CoMFA methodology by incorporating additional molecular field descriptors including hydrophobic interactions, hydrogen bond donor properties, and hydrogen bond acceptor characteristics [3] [4]. These supplementary field descriptors prove particularly valuable for cyclopropyl-naphthalene hybrids, as the furan ring system introduces specific hydrogen bonding capabilities while the phenylcyclopropyl moiety contributes distinct hydrophobic characteristics [7].

Data from multiple 3D-QSAR investigations demonstrate that optimal models for cyclopropyl-naphthalene compounds typically exhibit cross-validated correlation coefficients exceeding 0.6 and conventional correlation coefficients surpassing 0.8 [3] [4]. The statistical robustness of these models depends critically on molecular alignment procedures, with pharmacophore-based alignment strategies generally yielding superior predictive performance compared to atom-by-atom fitting approaches [8].

The molecular alignment protocols for cyclopropyl-naphthalene systems require careful consideration of conformational flexibility, particularly within the cyclopropyl ring junction and the furan ring orientation. Systematic conformational analysis using molecular mechanics optimization followed by density functional theory refinement provides optimal starting geometries for 3D-QSAR model development [6] [9]. The influence of conformational sampling on model quality has been extensively documented, with ensemble-based approaches demonstrating enhanced predictive capacity for flexible molecular systems [10].

Field contribution analysis from validated 3D-QSAR models reveals specific structure-activity insights for cyclopropyl-naphthalene compounds. Steric field contributions typically indicate favorable bulky substituents in specific regions surrounding the naphthalene core, while disfavoring steric bulk near the cyclopropyl ring junction [3] [8]. Electrostatic field analysis consistently demonstrates the importance of electron-withdrawing groups positioned on the naphthalene system, supporting the significance of the nitrile functionality in 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile [6].

Hydrophobic field contributions from CoMSIA analysis emphasize the importance of lipophilic character in regions corresponding to the phenylcyclopropyl substituent, while hydrogen bonding field analysis highlights potential interaction sites associated with the furan oxygen atom [11] [8]. These field-based insights provide quantitative guidance for structural optimization of cyclopropyl-naphthalene lead compounds.

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics simulations represent a fundamental computational approach for investigating the dynamic behavior of receptor-ligand complexes involving 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile and related compounds. These simulations provide atomistic-level insights into protein-ligand interactions that are essential for understanding binding mechanisms, stability profiles, and conformational dynamics [12] [13].

The implementation of molecular dynamics methodologies for cyclopropyl-naphthalene complexes requires careful attention to force field parameterization, particularly for the unique electronic characteristics of the cyclopropyl ring system and the aromatic heterocyclic components [13] [14]. Contemporary force fields such as Amber and CHARMM have been extensively validated for naphthalene-containing compounds, while specialized parameterization protocols are often required for cyclopropyl moieties due to their strained ring geometry [15].

Simulation protocols for receptor-ligand complexes typically involve multi-stage equilibration procedures including energy minimization, heating phases, and density equilibration prior to production molecular dynamics runs [13] [14]. For cyclopropyl-naphthalene compounds, simulation timescales ranging from nanoseconds to microseconds have proven adequate for capturing relevant conformational transitions and binding site dynamics [16] [15].

The analysis of molecular dynamics trajectories provides comprehensive information regarding binding stability, conformational sampling, and interaction patterns. Root mean square deviation calculations for both protein backbone and ligand atoms serve as fundamental metrics for assessing complex stability throughout simulation timescales [17] [16]. For stable cyclopropyl-naphthalene complexes, RMSD values typically stabilize below 3 Angstroms after initial equilibration periods [17].

Binding free energy calculations from molecular dynamics simulations employ methodologies such as thermodynamic integration, free energy perturbation, and molecular mechanics Poisson-Boltzmann surface area approaches [15] [18]. These calculations provide quantitative estimates of binding affinity that can be directly compared with experimental data, enabling validation of simulation accuracy and predictive utility [18].

The implementation of enhanced sampling techniques including metadynamics, umbrella sampling, and accelerated molecular dynamics has proven particularly valuable for investigating binding and unbinding processes of cyclopropyl-naphthalene compounds [15]. These methods enable exploration of rare conformational events and transition pathways that occur on timescales beyond conventional molecular dynamics simulations [15].

Analysis of protein-ligand interaction profiles throughout molecular dynamics trajectories reveals specific binding site residues that contribute most significantly to complex stability [16] [18]. Hydrogen bonding analysis, hydrophobic contact identification, and electrostatic interaction characterization provide detailed mechanistic insights into the molecular basis of binding affinity and selectivity [12] [16].

Conformational clustering analysis of molecular dynamics trajectories enables identification of distinct binding modes and their relative populations [16] [15]. For flexible ligands such as 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile, multiple conformational states may be sampled during simulation timescales, requiring statistical analysis to determine predominant binding conformations [18].

The integration of molecular dynamics simulation data with experimental binding studies provides powerful validation of computational predictions and enhances understanding of structure-activity relationships [12] [18]. Correlation between calculated binding free energies and experimental affinity measurements serves as a critical benchmark for simulation methodology validation [18].

Pharmacophore Mapping for Selective Dopamine D3 Receptor Affinity

Pharmacophore mapping represents a critical computational methodology for understanding the molecular features responsible for selective dopamine D3 receptor binding of cyclopropyl-naphthalene compounds such as 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile. The development of pharmacophore models enables systematic identification of essential molecular characteristics that govern receptor selectivity and binding affinity [19] [20].

The classical dopamine D3 receptor pharmacophore model consists of an aryl moiety linked through a hydrogen bond acceptor function to a spacer of appropriate length, typically four methylene units, connecting to a basic aromatic system frequently represented by an arylpiperazine structure [19] [21]. However, cyclopropyl-naphthalene compounds such as 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile represent novel structural departures from this established framework, necessitating specialized pharmacophore analysis [22].

Computational homology modeling of the dopamine D3 receptor based upon high-resolution crystallographic data provides the structural foundation for pharmacophore development [20] [23]. These three-dimensional receptor models enable detailed analysis of binding site architecture and identification of key molecular recognition elements that distinguish D3 from related dopamine receptor subtypes [24] [25].

The binding site architecture of the dopamine D3 receptor consists of an orthosteric binding pocket and a secondary binding region that contribute differentially to ligand affinity and subtype selectivity [22] [21]. Structural analysis reveals that the orthosteric pocket accommodates the primary pharmacophore elements, while the secondary binding site provides opportunities for selectivity enhancement through appropriate molecular design [19] [22].

For cyclopropyl-naphthalene compounds, pharmacophore mapping analysis indicates that the naphthalene core system occupies the primary aromatic binding region within the orthosteric pocket [20] [26]. The spatial positioning of the naphthalene ring system enables optimal π-π stacking interactions with aromatic residues including phenylalanine and tryptophan side chains that line the binding cavity [23] [26].

The cyclopropyl ring system contributes unique steric and electronic characteristics that influence receptor binding specificity [22] [26]. Computational analysis demonstrates that the constrained geometry of the cyclopropyl ring restricts conformational flexibility, potentially enhancing binding selectivity through reduced entropic penalties associated with ligand binding [24] [25].

The furan heterocycle in 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile provides specific hydrogen bonding capabilities that complement receptor binding site characteristics [21]. Pharmacophore analysis indicates that the furan oxygen atom can serve as a hydrogen bond acceptor, forming favorable interactions with serine and threonine residues within the dopamine D3 receptor binding pocket [21].

The nitrile functionality represents a critical pharmacophore element that contributes to both binding affinity and receptor selectivity [26]. Computational studies demonstrate that the nitrile group can participate in favorable electrostatic interactions with positively charged residues including lysine and arginine, while also serving as a hydrogen bond acceptor for backbone amide protons [20] [26].

Three-dimensional pharmacophore models developed for dopamine D3 receptor ligands typically incorporate multiple feature points including aromatic centers, hydrogen bond acceptors, and hydrophobic regions [19] [20]. For cyclopropyl-naphthalene compounds, specialized pharmacophore models must account for the unique spatial arrangement of these structural elements and their specific interactions with receptor binding sites [22] [21].

Validation of pharmacophore models requires correlation with experimental binding data and demonstration of predictive utility for structurally diverse compound series [26]. High-quality pharmacophore models for dopamine D3 receptor ligands typically exhibit enrichment factors exceeding 5 and receiver operator characteristic curve areas above 0.8 when applied to validated test sets [26].

Conformational Stability Analysis via Spartan Software

Conformational stability analysis using Spartan software represents an essential computational methodology for understanding the three-dimensional molecular properties of 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile and related cyclopropyl-naphthalene compounds. Spartan provides comprehensive molecular modeling capabilities including molecular mechanics, semi-empirical methods, and density functional theory calculations that enable detailed conformational analysis [27] [28].

The implementation of conformational analysis protocols in Spartan involves systematic exploration of molecular flexibility through rotation around single bonds and evaluation of relative energies for different conformational states [27] [29]. For compounds containing cyclopropyl ring systems, particular attention must be directed toward the conformational constraints imposed by the three-membered ring structure and its influence on adjacent molecular regions [30] [31].

Spartan software incorporates multiple computational methodologies for conformational analysis, including molecular mechanics force fields such as MMFF, semi-empirical methods including PM3 and AM1, and ab initio quantum chemical approaches ranging from Hartree-Fock to density functional theory [27] [28]. The selection of appropriate computational methodology depends on the required accuracy level and computational resource constraints [32].

For 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile, conformational analysis must address multiple sources of molecular flexibility including rotation around the furan-naphthalene linkage, orientation of the cyclopropyl ring relative to the naphthalene plane, and positioning of the phenyl substituent on the cyclopropyl ring [33] [30]. Each of these rotational degrees of freedom contributes to the overall conformational complexity of the molecule [29].

The molecular mechanics optimization procedures in Spartan employ established force field parameters that have been validated for aromatic systems including naphthalene and furan rings [27] [30]. However, the unique electronic characteristics of cyclopropyl ring systems may require specialized parameterization to achieve optimal accuracy in conformational energy calculations [33] [32].

Systematic conformational searching protocols in Spartan utilize algorithms including Monte Carlo sampling, molecular dynamics simulations, and grid-based systematic exploration [33] [30]. These methods enable comprehensive sampling of conformational space while identifying both global and local energy minima that represent stable molecular conformations [29] [30].

The evaluation of conformational stability requires calculation of relative energies for different molecular conformations, typically expressed in terms of potential energy differences measured in kilocalories per mole [27] [28]. For cyclopropyl-naphthalene compounds, conformational energy differences of 2-5 kcal/mol are commonly observed between different stable conformations [30].

Density functional theory calculations in Spartan provide high-accuracy conformational energies that incorporate electron correlation effects and accurately represent intermolecular interactions [28] [31]. The B3LYP functional with 6-31G(d) basis sets represents a widely used computational level that provides optimal balance between accuracy and computational efficiency for organic molecules [34] [31].

The analysis of conformational stability must also consider the influence of solvation effects, which can significantly alter relative conformational energies through differential stabilization of polar and nonpolar molecular regions [28] [34]. Spartan incorporates continuum solvation models that enable calculation of conformational energies in aqueous and organic solvent environments [27] [28].

Visualization capabilities in Spartan enable detailed examination of molecular geometries and identification of intramolecular interactions that contribute to conformational stability [27] [29]. Particular attention should be directed toward potential π-π stacking interactions between the naphthalene and phenyl ring systems, as well as possible hydrogen bonding involving the furan oxygen atom [30] [31].

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Exact Mass

335.131014166 g/mol

Monoisotopic Mass

335.131014166 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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